molecular formula C6H11NO B1603978 4-Oxa-7-azaspiro[2.5]octane CAS No. 220291-92-9

4-Oxa-7-azaspiro[2.5]octane

Cat. No. B1603978
CAS RN: 220291-92-9
M. Wt: 113.16 g/mol
InChI Key: ZKRNFYHDRLBLJL-UHFFFAOYSA-N
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Description

4-Oxa-7-azaspiro[2.5]octane is a type of spirocyclic compound that contains a spirocyclic unit and a nitrogenous heterocycle. It has a molecular weight of 113.158 .


Synthesis Analysis

The synthesis of 4-Oxa-7-azaspiro[2.5]octane involves adding an intermediate into tetrahydrofuran, slowly dripping tetrahydrofuran borane into the solution at 0°C under the protection of nitrogen, and heating to room temperature for reacting for 16 hours . Afterward, water and a NaOH aqueous solution are slowly dripped at 0°C, stirred for 15 minutes, filtered, dried, and concentrated. The product is obtained through column chromatography (ethyl acetate), concentration, and drying .


Molecular Structure Analysis

The molecular formula of 4-Oxa-7-azaspiro[2.5]octane is C6H11NO . Its structure exhibits interesting physical and chemical properties, such as high solubility and stability.


Physical And Chemical Properties Analysis

4-Oxa-7-azaspiro[2.5]octane has a density of 1.1±0.1 g/cm3, a boiling point of 185.7±15.0 °C at 760 mmHg, and a flash point of 62.3±9.8 °C . It also has a vapor pressure of 0.7±0.4 mmHg at 25°C .

Safety and Hazards

4-Oxa-7-azaspiro[2.5]octane hydrochloride has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed or in contact with skin . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, or spray, and avoiding contact with skin and eyes .

Mechanism of Action

Target of Action

4-Oxa-7-azaspiro[2.5]octane, also known as 1-Oxa-2-azaspiro[2.5]octane, is a selective electrophilic aminating agent for N-, S-, C-, and O-nucleophiles . It primarily targets these nucleophiles in various biochemical reactions.

Mode of Action

The compound interacts with its targets through a process known as amination. This involves the transfer of an amino group to the target molecule. The compound is known for its stereoselectivity, meaning it can control the spatial arrangement of atoms in the molecules it reacts with .

Result of Action

The primary result of the action of 4-Oxa-7-azaspiro[2.5]octane is the formation of new organic compounds through the process of amination. This can lead to the synthesis of a wide range of molecules, including pharmaceuticals and agrochemicals.

Action Environment

The action of 4-Oxa-7-azaspiro[2.5]octane can be influenced by various environmental factors. For instance, the reaction of cyclohexanone with ammonia and sodium hypochlorite to produce 1-Oxa-2-azaspiro[2.5]octane is exothermic and involves the release of gas . Therefore, the reaction environment needs to be carefully controlled to ensure safety and efficiency .

properties

IUPAC Name

4-oxa-7-azaspiro[2.5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-6(1)5-7-3-4-8-6/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRNFYHDRLBLJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625607
Record name 4-Oxa-7-azaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

220291-92-9
Record name 4-Oxa-7-azaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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